N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-6-cyclopropyl-N,3-dimethyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
N-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-6-CYCLOPROPYL-1-ISOPROPYL-N,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-6-CYCLOPROPYL-1-ISOPROPYL-N,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves multiple stepsCommon reagents used in these reactions include chlorinating agents, alkylating agents, and cyclopropylating agents .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-6-CYCLOPROPYL-1-ISOPROPYL-N,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated compounds .
Scientific Research Applications
N-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-6-CYCLOPROPYL-1-ISOPROPYL-N,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-6-CYCLOPROPYL-1-ISOPROPYL-N,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. This compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-6-CYCLOPROPYL-1-ISOPROPYL-N,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE include other pyrazolo[3,4-b]pyridine derivatives and related heterocyclic compounds .
Uniqueness
The uniqueness of this compound lies in its specific substituents and the resulting biological activities. Compared to other similar compounds, it may exhibit distinct pharmacological properties, making it a valuable candidate for further research and development .
Properties
Molecular Formula |
C21H27ClN6O |
---|---|
Molecular Weight |
414.9 g/mol |
IUPAC Name |
N-[(4-chloro-2-ethylpyrazol-3-yl)methyl]-6-cyclopropyl-N,3-dimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C21H27ClN6O/c1-6-27-18(16(22)10-23-27)11-26(5)21(29)15-9-17(14-7-8-14)24-20-19(15)13(4)25-28(20)12(2)3/h9-10,12,14H,6-8,11H2,1-5H3 |
InChI Key |
YRUXXOVWKXIRGE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)Cl)CN(C)C(=O)C2=CC(=NC3=C2C(=NN3C(C)C)C)C4CC4 |
Origin of Product |
United States |
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